N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE
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Overview
Description
N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE is a chemical compound that has garnered attention due to its potential therapeutic and environmental applications. This compound is part of the isoxazole family, which is known for its wide spectrum of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE, often involves metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . One common method involves the cycloaddition reaction of nitroalkenes with alkynes or alkenes under sustainable conditions .
Industrial Production Methods: Industrial production methods for isoxazole derivatives typically focus on optimizing yield and purity while minimizing environmental impact. The use of eco-friendly catalysts and solvents is a key consideration in these processes .
Chemical Reactions Analysis
Types of Reactions: N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) as a catalyst for oxidation reactions and potassium carbonate (K2CO3) for cycloaddition reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of isoxazole derivatives with alkynes in the presence of a catalyst can yield glyco-conjugates .
Scientific Research Applications
N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications. Its unique structure allows for various uses in drug development, catalysis, and material synthesis. In medicinal chemistry, isoxazole derivatives are known for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Mechanism of Action
The mechanism of action of N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Isoxazole derivatives typically exert their effects by binding to biological targets based on their chemical diversity . This binding can modulate various biological processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE include other isoxazole derivatives, such as 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione . These compounds share a common isoxazole nucleus but differ in their substituent groups, which can impart different biological activities.
Uniqueness: The uniqueness of this compound lies in its specific structure, which combines the isoxazole ring with a 2,5-dimethylfuran moiety. This unique combination enhances its potential for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-5-9(8(2)15-7)6-12-11(14)10-3-4-13-16-10/h3-5H,6H2,1-2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSODJCADKHMOPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=CC=NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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